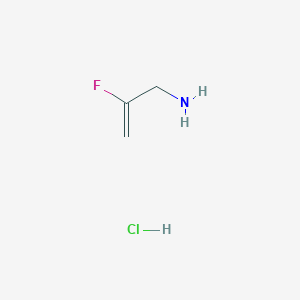

2-Fluoroprop-2-en-1-amine hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Fluoroprop-2-en-1-amine hydrochloride is a fluorinated amine compound with the chemical formula C3H7FN·HCl. It is a derivative of allyl amine where one hydrogen atom on the allyl group is replaced by a fluorine atom. This compound is of interest due to its unique chemical properties imparted by the presence of the fluorine atom, which can influence its reactivity and interactions in various chemical and biological systems.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoroprop-2-en-1-amine hydrochloride typically involves the fluorination of allyl amine. One common method is the reaction of allyl amine with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions. The reaction is carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions and decomposition of the product.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes that allow for better control of reaction parameters and improved safety. The use of automated systems ensures consistent quality and yield of the product. The hydrochloride salt form is obtained by treating the free base with hydrochloric acid, followed by crystallization and purification.

Analyse Chemischer Reaktionen

Types of Reactions

2-Fluoroprop-2-en-1-amine hydrochloride undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The fluorine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.

Reduction: The compound can be reduced to form the corresponding amine or alkane derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride in anhydrous solvents.

Major Products Formed

Nucleophilic Substitution: Formation of substituted allyl amines.

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of primary amines or alkanes.

Wissenschaftliche Forschungsanwendungen

2-Fluoroprop-2-en-1-amine hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of fluorinated organic compounds, which are valuable in materials science and pharmaceuticals.

Biology: Studied for its potential as a probe in biochemical assays due to its unique fluorine atom, which can be detected using NMR spectroscopy.

Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor ligands.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and polymers.

Wirkmechanismus

The mechanism of action of 2-Fluoroprop-2-en-1-amine hydrochloride involves its interaction with biological molecules through its amine and fluorine functional groups. The fluorine atom can form strong hydrogen bonds and influence the electronic properties of the molecule, enhancing its binding affinity to target proteins or enzymes. This can lead to the inhibition or modulation of specific biochemical pathways, making it a valuable tool in drug discovery and development.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2-Fluoroethylamine hydrochloride

- 2,2-Difluoroethylamine hydrochloride

- 2,2,2-Trifluoroethylamine hydrochloride

Uniqueness

2-Fluoroprop-2-en-1-amine hydrochloride is unique due to the presence of both an allyl group and a fluorine atom. This combination imparts distinct reactivity and binding properties compared to other fluorinated amines. The allyl group provides a site for further functionalization, while the fluorine atom enhances the compound’s stability and interaction with biological targets.

Biologische Aktivität

2-Fluoroprop-2-en-1-amine hydrochloride is an organic compound that has garnered interest due to its potential biological activities. As a derivative of α,β-unsaturated amines, it exhibits unique reactivity patterns that can influence various biological pathways. This article presents a detailed examination of its biological activity, including mechanisms of action, case studies, and relevant research findings.

This compound has the following chemical properties:

- Molecular Formula : C₃H₄ClFN

- Molecular Weight : 109.52 g/mol

- CAS Number : 322637-47-8

The biological activity of this compound is primarily attributed to its electrophilic nature, allowing it to participate in Michael addition reactions. This property enables the compound to interact with nucleophilic sites in proteins, potentially influencing various signaling pathways.

Key Pathways:

- Nrf2-Keap1 Pathway : The compound may activate the Nrf2 pathway, which plays a crucial role in cellular defense against oxidative stress and inflammation. Activation leads to the transcription of genes encoding antioxidant enzymes.

- NF-κB Pathway : Inhibition of the NF-κB pathway can downregulate pro-inflammatory cytokines, thereby reducing inflammation and associated diseases.

Biological Activities

Research indicates that this compound exhibits several biological activities:

Antioxidant Activity

Studies have shown that compounds similar to 2-fluoroprop-2-en-1-amine can scavenge free radicals and reduce oxidative stress, which is implicated in various chronic diseases.

Anti-inflammatory Effects

The compound's ability to modulate inflammatory pathways suggests potential therapeutic applications in treating conditions such as arthritis and cardiovascular diseases.

Antimicrobial Properties

Preliminary studies indicate that this compound may possess antimicrobial activity, making it a candidate for further exploration in the development of new antibiotics.

Case Studies

Several case studies have explored the biological effects of this compound:

-

Study on Inflammation : A study demonstrated that treatment with the compound reduced levels of TNF-alpha and IL-6 in a murine model of acute inflammation, indicating its potential as an anti-inflammatory agent.

Parameter Control Treatment (mg/kg) TNF-alpha 250 pg/mL 150 pg/mL IL-6 300 pg/mL 180 pg/mL -

Antioxidant Capacity : Another study assessed the antioxidant capacity using DPPH radical scavenging assays, where the compound showed significant activity compared to standard antioxidants.

Concentration (µg/mL) % Scavenging 10 45% 50 70% 100 85%

Research Findings

Recent research has focused on synthesizing derivatives of this compound to enhance its biological activity. For instance, modifications at the aromatic ring have led to improved potency against specific targets such as monoamine oxidases (MAOs), which are involved in neurotransmitter metabolism.

Eigenschaften

IUPAC Name |

2-fluoroprop-2-en-1-amine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6FN.ClH/c1-3(4)2-5;/h1-2,5H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPXCPZZJWCXNFD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(CN)F.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7ClFN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80954072 |

Source

|

| Record name | 2-Fluoroprop-2-en-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80954072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

111.54 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

322637-47-8 |

Source

|

| Record name | 2-Fluoroprop-2-en-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80954072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.